tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
Description
Properties
IUPAC Name |
tert-butyl-[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BClFO3Si/c1-16(2,3)25(8,9)22-15-10-12(14(21)11-13(15)20)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFSWRDPKBURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClFO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675062 | |
| Record name | tert-Butyl[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-59-3 | |
| Record name | 2-[4-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acid derivatives, such as this compound, are often used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction.
Mode of Action
Boronic acid derivatives are known to interact with their targets by forming covalent bonds, which can lead to changes in the target’s function.
Biochemical Pathways
Boronic acid derivatives are often involved in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways.
Pharmacokinetics
The susceptibility of phenylboronic pinacol esters to hydrolysis, a key factor affecting bioavailability, is known to be influenced by the substituents in the aromatic ring and the ph of the environment.
Result of Action
The formation of carbon-carbon bonds can lead to significant changes in molecular structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the rate of hydrolysis of phenylboronic pinacol esters, which can affect the compound’s action and stability, is known to be considerably accelerated at physiological pH.
Biological Activity
tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane (CAS: 1150561-59-3) is a compound of interest in the field of medicinal chemistry and materials science. Its unique structure incorporates a phenoxy group and a dimethylsilane moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, including its potential applications and mechanisms of action.
The molecular formula of this compound is , with a molar mass of 386.77 g/mol. The compound is characterized by the presence of a boron atom in its structure, which is known to influence biological interactions.
The biological activity of this compound can be attributed to several factors:
- Boron Chemistry : The boron-containing moiety can participate in various biochemical reactions, including those involving nucleophiles and electrophiles.
- Silane Functionality : The dimethylsilane group may enhance lipophilicity and cellular permeability.
- Halogen Substitution : The presence of chlorine and fluorine atoms may affect the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have suggested that boron-containing compounds can inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They may trigger programmed cell death pathways in malignant cells.
Antimicrobial Properties
The presence of halogen substituents has been associated with enhanced antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
Case Studies
- Study on Anticancer Efficacy : In vitro studies have demonstrated that similar compounds inhibit proliferation in breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Assessment : A comparative study showed that derivatives with similar structural features exhibited significant antibacterial activity against Gram-positive bacteria.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1150561-59-3
- Molecular Formula : C₁₈H₂₉BClFO₃Si
- Molecular Weight : 386.78 g/mol
- Storage: 2–8°C (supplied as a 95% pure reagent by Shanghai Yuanye Bio-Technology Co., Ltd.) .
This compound features a phenoxy core substituted with chloro (Cl), fluoro (F), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The tert-butyldimethylsilyl (TBDMS) ether protects the phenolic oxygen, enhancing stability during synthetic applications such as Suzuki-Miyaura cross-coupling reactions .
Comparison with Structural Analogs
Key Structural Analogs
The following compounds share structural similarities, differing in substituent positions, ester groups, or protective moieties:
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The boronate group in the target compound participates in palladium-catalyzed cross-couplings. Electron-withdrawing Cl and F substituents activate the boronate toward electrophilic aromatic substitution, enhancing reaction rates compared to non-halogenated analogs .
- Comparative Efficiency : Analogs with methoxy groups (e.g., ) may exhibit slower coupling due to electron-donating effects, reducing boronate reactivity .
Functional and Application Differences
Challenges and Innovations
- Synthetic Challenges : Steric hindrance from tert-butyl groups complicates purification. –2 show that column chromatography (hexane:ethyl acetate) efficiently isolates silyl ethers .
- Purity Considerations : Supplier data () indicate higher purity (≥98%) is critical for catalytic applications to avoid metal poisoning .
Preparation Methods
Borylation of Aromatic Phenol Derivative
The key intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is synthesized by transition-metal catalyzed borylation of the corresponding aryl halide or phenol derivative. Commonly, bis(pinacolato)diboron (B2Pin2) is used with palladium catalysts under mild conditions.
- Reaction Conditions : Typically conducted in solvents like dioxane or tetrahydrofuran (THF), at temperatures ranging from 50 to 90 °C.
- Catalysts : Pd(dppf)Cl2 or Pd(PPh3)4 are common.
- Yield : High yields (>70%) are reported for borylation steps.
Protection of Phenol with tert-Butyl and Dimethylsilane Groups
The phenolic hydroxyl group is protected by introducing tert-butyl and dimethylsilane groups to form the tert-butyl(phenoxy)dimethylsilane moiety. This protection is crucial to prevent side reactions during subsequent halogenation and coupling steps.
- Reagents : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used as a silylating agent.
- Conditions : The reaction is carried out in dichloromethane at 0 to 20 °C under inert atmosphere for about 3 hours.
- Base : 2,6-Dimethylpyridine is added to scavenge acid generated during the reaction.
- Workup : Quenching with saturated sodium bicarbonate solution, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.
- Yield : Approximately 72% isolated yield is typical.
Halogenation (Chlorination and Fluorination)
Selective chlorination and fluorination on the aromatic ring are introduced either before or after the boronate ester formation, depending on the synthetic route.
- Chlorination : Achieved using reagents like N-chlorosuccinimide (NCS) or other chlorinating agents under controlled temperature.
- Fluorination : Often introduced via electrophilic fluorinating agents or by nucleophilic aromatic substitution if suitable leaving groups are present.
- Conditions : Reactions are generally done under inert atmosphere to avoid side reactions.
Final Assembly and Purification
The final compound is assembled by coupling the protected phenol derivative with the halogenated aromatic boronate ester under conditions compatible with the sensitive functional groups.
- Purification : Flash silica gel chromatography with eluent gradients such as dichloromethane/methanol or petroleum ether/ethyl acetate.
- Characterization : LCMS confirms molecular ion peaks consistent with the expected molecular weight.
Representative Experimental Data Table
| Step | Reagents & Conditions | Solvent | Temperature | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, Pd catalyst | Dioxane/THF | 50-90 °C | 12 h | N2 | >70 | Formation of boronate ester intermediate |
| Silylation (Protection) | TMSOTf, 2,6-dimethylpyridine | Dichloromethane | 0-20 °C | 3 h | N2 | 72 | Phenol protection as tert-butyl(dimethylsilyl) ether |
| Halogenation | NCS or fluorinating agents | Appropriate solvent | RT or controlled | 1-3 h | N2 | Variable | Selective chlorination and fluorination |
| Purification | Silica gel chromatography | DCM/MeOH or petroleum ether/EtOAc | - | - | - | - | Final compound isolation |
Research Findings and Notes
- The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a silylating agent is critical for efficient protection of the phenolic hydroxyl group, enabling high yields and purity of the protected intermediate.
- Inert atmosphere conditions (nitrogen or argon) are essential throughout the process to prevent hydrolysis or oxidation of sensitive intermediates, especially during silylation and borylation steps.
- The boronate ester group (pinacol boronate) is stable under the described reaction conditions and facilitates further cross-coupling reactions if needed.
- Purification by silica gel chromatography using a gradient eluent system ensures the removal of impurities and isolation of the target compound in high purity.
- Halogenation steps require careful control of reagent stoichiometry and temperature to achieve selective substitution without overreaction or decomposition.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?
Answer:
The compound’s synthesis involves three critical steps: (1) introduction of the dioxaborolane group via Miyaura borylation, (2) silylation of the phenolic oxygen using tert-butyldimethylsilyl chloride, and (3) halogenation (chloro/fluoro substitution). Key steps include:
- Borylation: Use Pd(dppf)Cl₂ as a catalyst with pinacolborane in anhydrous THF under inert atmosphere (60°C, 12–24 hours) .
- Silylation: React the intermediate phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or DMAP in DMF (room temperature, 6–8 hours) .
- Purification: Column chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures ensure >95% purity. Confirm purity via ¹H/¹³C NMR (integration of silyl methyl signals at δ 0.1–0.3 ppm) and HR-ESI-MS (exact mass: ~424.2 g/mol) .
Advanced: How does steric hindrance from the tert-butyldimethylsilyl group influence Suzuki-Miyaura cross-coupling efficiency?
Answer:
The bulky silyl group reduces coupling efficiency by hindering transmetallation. To mitigate this:
- Optimize ligand systems: Use electron-rich ligands like SPhos or XPhos to stabilize Pd intermediates .
- Reaction conditions: Increase temperature (80–100°C) and employ mixed solvents (toluene/ethanol) to enhance solubility of the boronate ester .
- Pre-activation: Treat the boronate ester with K₃PO₄ or Cs₂CO₃ to generate the reactive boronate ion .
Comparative studies with less hindered analogs (e.g., methylsilyl derivatives) show a 15–20% decrease in yield due to steric effects .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and silyl methyl groups (δ 0.1–0.3 ppm).
- ¹³C NMR: Confirm boronate ester carbons (δ 83–85 ppm) and silyl quaternary carbon (δ 25–27 ppm) .
- HR-ESI-MS: Exact mass calculation (C₁₉H₂₈BClFNO₃Si⁺: 424.17 g/mol) ensures molecular integrity .
- FT-IR: B-O stretching (1340–1390 cm⁻¹) and Si-C bonds (1250 cm⁻¹) validate functional groups .
Advanced: How can computational modeling predict reactivity in cross-coupling reactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for oxidative addition (Pd insertion into C-Cl bond) and identify steric clashes from the silyl group .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using COMSOL Multiphysics .
- Machine Learning: Train models on existing boronate ester coupling data to predict optimal catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and solvent systems .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Moisture Sensitivity: The dioxaborolane group hydrolyzes in aqueous media. Store under inert gas (Ar/N₂) at –20°C in sealed vials with molecular sieves .
- Light Sensitivity: Protect from UV exposure to prevent decomposition of the aryl chloride moiety .
- Shelf Life: Stability tests show <5% degradation over 6 months when stored properly .
Advanced: How can Design of Experiments (DoE) optimize reaction yields?
Answer:
- Factorial Design: Vary factors like temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. Dioxane). Analyze interactions using JMP or Minitab .
- Response Surface Methodology (RSM): Identify non-linear relationships between variables (e.g., excess base reduces yield via silyl group hydrolysis) .
- Robustness Testing: Validate optimized conditions with ±10% parameter deviations to ensure reproducibility .
Advanced: How to resolve contradictions in reported catalytic efficiencies for cross-coupling?
Answer:
- Controlled Replicates: Repeat literature protocols with standardized reagents to isolate batch-to-batch variability (e.g., Pd catalyst purity) .
- In Situ Monitoring: Use Raman spectroscopy or ReactIR to track intermediate formation and identify side reactions (e.g., protodeboronation) .
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to account for unreported variables (e.g., trace O₂ in reactions) .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing .
- Waste Disposal: Quench residual boronate esters with pH 7 buffer before disposal. Collect silyl-containing waste in designated halogenated containers .
- Emergency Protocols: In case of spills, neutralize with sand/sodium bicarbonate and evacuate the area .
Advanced: What strategies mitigate side reactions during functionalization?
Answer:
- Protecting Group Alternatives: Replace TBDMS with less labile groups (e.g., TIPS) if hydrolysis occurs during coupling .
- Additive Screening: Introduce KI (for Pd catalyst stabilization) or BHT (radical scavenger) to suppress homocoupling .
- Stepwise Functionalization: Prioritize borylation before silylation to avoid boronate ester decomposition .
Advanced: How to validate the compound’s role in multi-step synthesis workflows?
Answer:
- Tandem Reactions: Demonstrate sequential Suzuki coupling and desilylation (e.g., TBAF-mediated) to confirm orthogonal reactivity .
- Scale-Up Studies: Compare yields at 1 mmol vs. 100 mmol scales to assess feasibility for industrial research (note: avoid commercial production focus per guidelines) .
- Stability Under Stress: Expose to elevated temperatures (40–60°C) and monitor degradation to define reaction windows .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
